1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol
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Overview
Description
1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol is a fluorinated organic compound known for its unique chemical properties. The presence of both fluorine and iodine atoms in its structure imparts distinct reactivity and stability, making it valuable in various chemical applications.
Mechanism of Action
Target of action
HFIP is generally used to denature the native state of proteins . It’s also used as a solvent in peptide chemistry .Mode of action
HFIP facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .Biochemical pathways
HFIP catalyzes the epoxidation of cyclooctene and 1-octene with hydrogen peroxide . Specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for HFIP are not readily available.Result of action
The molecular and cellular effects of HFIP’s action would depend on the specific reactions it’s involved in. For example, in the case of protein denaturation, it could lead to changes in protein structure and function .Action environment
HFIP is a thermally stable, highly polar, UV-transparent solvent that is miscible with water and many polar organic solvents . It’s used as a mobile phase additive in liquid chromatography-mass spectrometry (LC-MS) method to improve separation and detection .Biochemical Analysis
Biochemical Properties
1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol is a solution-phase peptide chemistry solvent . This fluorinated polar solvent of high ionizing power facilitates Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Cellular Effects
It is known that these types of alcohols have the capability to increase the content of secondary structure (R-helix) in proteins and peptides . The stabilizing effects of these alcohols change according to the size and nature of the alcohol itself .
Molecular Mechanism
It is known to facilitate Friedel–Crafts-type reactions, using covalent reagents in the absence of a Lewis acid catalyst . It also enhances the efficiency of rhodium (I)-catalyzed [4+2] intramolecular cycloaddition of ether-tethered alkynyl dienes and [5+2] cycloaddition of alkynyl vinylcyclopropanes .
Dosage Effects in Animal Models
It is known that hexafluoro-2-propanol has very low acute toxicity, hence its use as a precursor to anesthetics . Animal experiments show possible adverse effects on fertility, placing HFIP as a reproductive toxicity category 2 material .
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-iodophenyl compounds and hexafluoropropanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of strong bases or acids to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they often include fluorinated alcohols, ketones, and substituted phenyl derivatives.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds and in Friedel-Crafts reactions.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes.
Industry: The compound is used in the production of specialty chemicals, including advanced materials and coatings.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-(3-iodophenyl)propan-2-ol can be compared with other similar compounds:
Similar Compounds: Examples include 1,1,1,3,3,3-Hexafluoro-2-propanol and 1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol.
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(3-iodophenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F6IO/c10-8(11,12)7(17,9(13,14)15)5-2-1-3-6(16)4-5/h1-4,17H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPOTWQWXGRXHJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(C(F)(F)F)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F6IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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